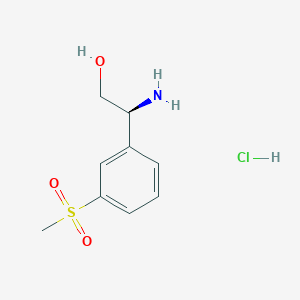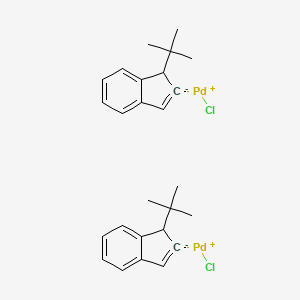![molecular formula C28H36NOPS B6289976 (R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide CAS No. 2049042-08-0](/img/structure/B6289976.png)
(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand. This compound is notable for its application in asymmetric synthesis and catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both phosphine and sulfinamide groups in its structure makes it a versatile ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphino group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.
Introduction of the Sulfinamide Group: The sulfinamide group is introduced by reacting the intermediate with a sulfinyl chloride derivative under controlled conditions.
Coupling Reaction: The final step involves coupling the phosphine and sulfinamide intermediates under specific conditions to form the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phosphine group in the compound can undergo oxidation to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine center, where it can form various phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions at the phosphine center.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Amines: Resulting from the reduction of the sulfinamide group.
Phosphine Derivatives: Various derivatives can be formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology
The compound’s ability to form chiral complexes makes it valuable in the synthesis of biologically active molecules. These chiral complexes can be used in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, the compound is used in the synthesis of chiral drugs. Its role in asymmetric catalysis helps in producing enantiomerically pure drugs, which are crucial for therapeutic efficacy and safety.
Industry
Industrially, the compound is employed in the production of fine chemicals and specialty chemicals. Its application in catalysis helps in achieving high selectivity and efficiency in chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide involves its coordination to metal centers in catalytic processes. The phosphine group acts as a donor ligand, coordinating to the metal and facilitating various catalytic cycles. The sulfinamide group provides additional steric and electronic effects, enhancing the selectivity and efficiency of the catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral phosphine ligand in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Another chiral phosphine ligand used in enantioselective hydrogenation reactions.
TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): A chiral ligand used in various asymmetric transformations.
Uniqueness
®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both phosphine and sulfinamide groups in its structure. This dual functionality provides enhanced selectivity and reactivity in catalytic processes compared to other chiral ligands that possess only one functional group.
Propiedades
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFXASOJFLAEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)

